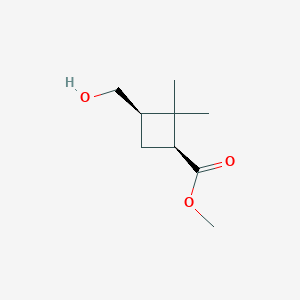

Methyl (1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclobutane-1-carboxylate

Description

Methyl (1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclobutane-1-carboxylate (CAS: 527751-16-2) is a cyclobutane-derived ester with a molecular formula of C₉H₁₆O₃ and a molecular weight of 172.22 g/mol. Its structure features a strained cyclobutane ring substituted with a hydroxymethyl group at the 3-position and two methyl groups at the 2-position, conferring unique steric and electronic properties.

Properties

CAS No. |

528560-24-9 |

|---|---|

Molecular Formula |

C9H16O3 |

Molecular Weight |

172.22 g/mol |

IUPAC Name |

methyl (1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclobutane-1-carboxylate |

InChI |

InChI=1S/C9H16O3/c1-9(2)6(5-10)4-7(9)8(11)12-3/h6-7,10H,4-5H2,1-3H3/t6-,7+/m0/s1 |

InChI Key |

HGNLPBSEBMGOKI-NKWVEPMBSA-N |

Isomeric SMILES |

CC1([C@@H](C[C@@H]1C(=O)OC)CO)C |

Canonical SMILES |

CC1(C(CC1C(=O)OC)CO)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclobutane-1-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a suitable cyclobutane precursor with methanol in the presence of a strong acid catalyst. The reaction conditions often require careful temperature control to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

Methyl (1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclobutane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of Methyl (1S,3R)-3-(carboxy)-2,2-dimethylcyclobutane-1-carboxylate.

Reduction: Formation of Methyl (1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclobutanol.

Substitution: Formation of various substituted cyclobutane derivatives depending on the reagents used.

Scientific Research Applications

Methyl (1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclobutane-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl (1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclobutane-1-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl and ester groups allow for various chemical modifications, enabling the compound to interact with enzymes and receptors in biological systems. These interactions can modulate biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section evaluates the target compound against analogs in terms of synthesis , physicochemical properties , and reactivity .

Structural and Functional Group Analysis

Key Observations :

- The hydroxymethyl group distinguishes it from amino-substituted analogs (e.g., Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate), impacting hydrogen-bonding capacity and solubility .

- Unlike Methyl (3-hydroxyphenyl)-carbamate, which has a planar aromatic system, the cyclobutane core imposes steric constraints that may influence binding interactions in biological systems .

Key Differences :

- The target compound’s synthesis likely requires stereocontrol for the (1S,3R) configuration, unlike the straightforward alkylation in Methyl 1-(methylamino)cyclobutanecarboxylate .

- Purification via reverse-phase chromatography (as in EP 4374877A2) suggests higher polarity compared to analogs purified using normal-phase silica .

Physicochemical Properties

Insights :

- The hydroxymethyl group in the target compound increases hydrophilicity relative to fully alkylated analogs but less so than Methyl (3-hydroxyphenyl)-carbamate, which has two H-bond donors .

- The charged amine in Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride likely reduces membrane permeability compared to the neutral hydroxymethyl group .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Methyl (1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclobutane-1-carboxylate, and what purification methods ensure high enantiomeric purity?

- Methodology : The compound’s cyclobutane core is typically synthesized via cyclization reactions. For example, cyclobutane carboxylates are prepared using ring-closing strategies with reagents like sodium hydride and methyl iodide in polar aprotic solvents (e.g., DMF) under nitrogen . Purification often involves reverse-phase chromatography (C18 columns with acetonitrile/water gradients) or silica gel chromatography (hexane/ethyl acetate) to isolate stereoisomers .

- Critical Parameters : Temperature control (e.g., 0–60°C) and stoichiometric ratios of trifluoromethylating agents are crucial for minimizing side products like racemization .

Q. How is the stereochemistry of the compound confirmed, and what analytical techniques are essential for structural validation?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving absolute stereochemistry, as demonstrated for analogous cyclobutane derivatives . Complementary techniques include:

- NMR : H and C NMR to verify substituent positions and coupling constants (e.g., cyclobutane ring protons typically show Hz) .

- HPLC : Chiral columns (e.g., Chiralpak AD-H) with isocratic elution to confirm enantiomeric excess (ee >98%) .

Q. What functional groups in the molecule are reactive, and how do they influence derivatization strategies?

- Reactive Sites :

- Hydroxymethyl group (-CHOH) : Prone to oxidation (e.g., to carboxylic acids) or protection (e.g., silylation with TBSCl) .

- Methyl ester (-COOCH) : Hydrolyzable under basic conditions for carboxylate intermediate generation .

- Derivatization Example : The hydroxymethyl group can be converted to a chloromethyl derivative using SOCl, enabling further nucleophilic substitutions .

Advanced Research Questions

Q. How do stereochemical discrepancies in synthesis protocols affect bioactivity, and what strategies resolve these contradictions?

- Case Study : In , the (1S,3R) configuration is critical for insecticidal activity in pyrethroid analogs. Contradictions arise when racemic mixtures show reduced potency compared to enantiopure forms .

- Resolution : Kinetic resolution using chiral catalysts (e.g., Burkholderia cepacia lipase) or asymmetric hydrogenation with Rh(I)-DuPhos complexes ensures stereochemical fidelity .

Q. What computational methods predict the compound’s interaction with biological targets, and how do these align with experimental data?

- Methodology : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with enzymes like cyclooxygenase-2 (COX-2). For example, the cyclobutane ring’s rigidity may enhance binding affinity by reducing conformational entropy .

- Validation : Correlate docking scores with experimental IC values from enzyme inhibition assays. Discrepancies often arise from solvent effects or protein flexibility not captured in silico .

Q. How can conflicting solubility and stability data across studies be reconciled for in vivo applications?

- Data Contradictions : Some studies report aqueous solubility >10 mg/mL (pH 7.4), while others note instability in PBS due to ester hydrolysis .

- Resolution : Use lyophilized formulations or prodrug strategies (e.g., tert-butyl ester analogs) to enhance stability. Accelerated stability studies (40°C/75% RH for 4 weeks) identify degradation pathways .

Methodological Challenges and Solutions

Q. What are the limitations of current synthetic approaches in scaling up enantiopure batches, and how can they be optimized?

- Challenges : Low yields (<40%) in multi-step syntheses and chromatographic purification inefficiencies .

- Solutions : Flow chemistry for continuous cyclization and in-line purification (e.g., catch-and-release with scavenger resins) improves throughput .

Q. How do isotopic labeling (e.g., C, H) and advanced spectroscopy (e.g., 2D-NOESY) clarify dynamic conformational changes?

- Application : C-labeled methyl groups track ring puckering in cyclobutane via relaxation measurements. 2D-NOESY identifies transient interactions between hydroxymethyl and ester groups .

Safety and Handling

Q. What are the compound’s GHS hazard classifications, and what PPE is mandated for lab handling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.